molecular formula C19H14N2O3 B2994841 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 166760-50-5

3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Katalognummer: B2994841
CAS-Nummer: 166760-50-5
Molekulargewicht: 318.332
InChI-Schlüssel: HLSUULIHORSRIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound belonging to the 5H-indeno[1,2-c]pyridazin-5-one family, which is structurally characterized by a fused indenopyridazine core. This compound features a 3,4-dimethoxyphenyl substituent at the C3 position of the heterocyclic scaffold. Derivatives of this core are widely studied for their potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson’s disease . The 3,4-dimethoxy group contributes to the compound’s electronic and steric properties, which influence its binding affinity and selectivity toward MAO-B .

Eigenschaften

IUPAC Name

3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSUULIHORSRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves multi-step organic reactionsKey steps may include cyclization reactions, condensation reactions, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at the C3 Position

  • 3-(3,4-Dimethoxyphenyl) Derivative The 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, enhancing lipophilicity and enabling π-π stacking with the hydrophobic substrate cavity of MAO-B .
  • 3-Methyl Derivative (9a) 3-Methyl-8-(meta-chlorobenzyloxy)-5H-indeno[1,2-c]pyridazin-5-one (9a) exhibits a Kᵢ of 0.11 mM for MAO-B, indicating competitive inhibition. The smaller methyl group at C3 allows the C8 substituent to extend into the enzyme’s entrance cavity, optimizing binding .
  • 3-(3-Chlorophenyl) Derivative

    • Substitution with a 3-chlorophenyl group (CAS: 147508-54-1) introduces an electron-withdrawing chlorine atom. While this increases lipophilicity, such substitutions can disrupt MAO-B binding if steric hindrance occurs. For example, replacing the methyl group with a meta-CF₃-phenyl group abolishes MAO-B inhibition entirely .
  • 3-(4-Chlorophenyl) Derivative (CAS: 136716-38-6) This derivative’s 4-chloro substituent may align better with the enzyme’s hydrophobic pockets compared to 3-chloro analogs.

Substituent Effects at the C8 Position

  • 8-(meta-Chlorobenzyloxy) Derivative (9a)

    • The meta-chlorobenzyloxy chain at C8 extends into a hydrophobic pocket at the entrance of MAO-B’s active site, contributing to high potency (Kᵢ = 0.11 mM) .
  • 8-(4,4,4-Trifluorobutoxy) Derivative

    • Hydrophobic trifluorobutoxy groups enhance binding stability through van der Waals interactions. However, excessive bulkiness can reduce potency compared to benzyloxy chains .

Key Structural and Activity Comparisons

Compound C3 Substituent C8 Substituent MAO-B Activity (Kᵢ/IC₅₀) Selectivity (vs. MAO-A) References
3-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl None (unsubstituted) Not reported High (inferred)
9a 3-Methyl 8-(meta-Chlorobenzyloxy) Kᵢ = 0.11 mM >100-fold
p-CF₃-3-Phenyl-IP 3-(p-Trifluoromethyl) None IC₅₀ = 90 nM MAO-B selective
3-(3-Chlorophenyl) 3-Chlorophenyl None Weak activity Not selective

Molecular Docking and Binding Insights

  • The 5H-indeno[1,2-c]pyridazin-5-one scaffold is stabilized in MAO-B’s substrate cavity via π-π stacking of the central heterocycle with aromatic residues (e.g., Tyr398) .
  • Substituents at C3 (e.g., 3,4-dimethoxyphenyl) interact with hydrophobic regions near the FAD cofactor, while C8 groups (e.g., benzyloxy) occupy the entrance cavity .
  • QSAR studies highlight that lipophilic, electron-donating groups at C3 enhance potency, whereas steric hindrance (e.g., CF₃-phenyl) reduces binding .

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS No. 166760-50-5) is a heterocyclic compound that has attracted attention for its potential biological activities. Its unique structure, featuring a fused indeno-pyridazinone core with a dimethoxyphenyl substituent, suggests various pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C19H14N2O3
  • Molar Mass: 318.33 g/mol
  • Boiling Point: Approximately 577.4 °C (predicted) .

Research indicates that this compound acts as a non-competitive inhibitor of nSMase2 (neutral sphingomyelinase 2), an enzyme involved in sphingolipid metabolism. This inhibition can lead to various downstream effects in cellular signaling pathways, particularly those related to inflammation and cancer .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In particular:

  • Inhibition of Bacterial Growth: Studies have shown that derivatives of pyridazine compounds exhibit activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The presence of methoxy groups on the phenyl ring enhances this activity, suggesting that electronic effects play a crucial role in microbial inhibition.

Anticancer Potential

Research has indicated potential anticancer properties, particularly through the modulation of sphingolipid metabolism. By inhibiting nSMase2, the compound may alter ceramide levels in cells, which are known to influence apoptosis and cell proliferation .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of the compound:

  • Methodology: The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Results: The compound exhibited MIC values as low as 4 μg/mL against certain Gram-positive and Gram-negative bacteria, indicating potent antimicrobial activity .

Study 2: Cancer Cell Line Evaluation

A separate investigation focused on the effects of the compound on various cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings: The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines, showcasing its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC = 4 μg/mL
Escherichia coliSignificant growth inhibition
Klebsiella pneumoniaeEffective at low concentrations
AnticancerHeLaInduced apoptosis
MCF-7IC50 = 15 µM
A549IC50 = 20 µM

Q & A

Q. Basic Research Focus

  • Spectroscopy : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential for confirming substituent positions. For example, methoxy group proton signals appear as singlets at δ 3.8–4.0 ppm .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems. A study on spiro-indenopyridine analogs used this to confirm non-planar geometries in similar scaffolds .

What computational strategies are effective for predicting the bioactivity and binding mechanisms of this compound in drug discovery?

Q. Advanced Research Focus

  • Molecular docking : Target SKI complex or viral proteases using AutoDock Vina or Schrödinger Suite. A 2020 study identified binding affinities (-8.5 to -10.2 kcal/mol) for analogous pyridazinones against coronaviruses .
  • AI-driven optimization : Machine learning models (e.g., Random Forest) can prioritize derivatives with optimal ADMET profiles. Feedback loops integrating experimental IC₅₀ data refine predictions .

How can environmental fate studies be designed to assess the ecological impact of this compound?

Q. Advanced Research Focus

  • Experimental design : Follow ISO 14507 protocols for soil/water partitioning. Measure logP (predicted ~2.8) and biodegradability via OECD 301F tests.
  • Long-term monitoring : Track abiotic transformations (hydrolysis, photolysis) under varying pH and UV conditions .

How should researchers address contradictory data in pharmacological assays, such as varying IC₅₀ values across cell lines?

Q. Advanced Research Focus

  • Source analysis : Compare assay conditions (e.g., cell permeability, serum content). For example, discrepancies in cytotoxicity (e.g., IC₅₀ = 5 μM vs. 12 μM) may arise from differences in ATP levels or efflux pump activity .
  • Validation : Use orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target specificity) .

What experimental frameworks are suitable for evaluating the compound’s efficacy in in vivo models of chronic diseases?

Q. Advanced Research Focus

  • Dose-ranging studies : Administer 10–50 mg/kg/day in rodent models, monitoring pharmacokinetics (Cmax, AUC).
  • Endpoint selection : Prioritize biomarkers (e.g., TNF-α suppression for inflammation) and histopathological analysis. A 2008 study on pyridazinediones used this approach .

How can structural modifications enhance metabolic stability without compromising target affinity?

Q. Advanced Research Focus

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the indeno[1,2-c]pyridazinone C-7 position to reduce CYP450-mediated oxidation .
  • Prodrug design : Link 3,4-dimethoxyphenyl to esterase-labile moieties (e.g., pivaloyloxymethyl) to improve oral bioavailability .

What statistical methods are recommended for analyzing high-throughput screening data for this compound’s derivatives?

Q. Advanced Research Focus

  • Multivariate analysis : Use PCA to cluster derivatives by bioactivity and physicochemical properties.
  • Machine learning : Train SVM or neural networks on datasets (n > 500 compounds) to predict SAR trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.